molecular formula C13H20O3S B14038059 4-(1-Adamantyl)-1,2-oxathiolane 2,2-dioxide

4-(1-Adamantyl)-1,2-oxathiolane 2,2-dioxide

Cat. No.: B14038059
M. Wt: 256.36 g/mol
InChI Key: IRFFHCFBVIKSHT-UHFFFAOYSA-N
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Description

4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity The presence of the oxathiolane ring introduces sulfur and oxygen atoms into the structure, which can impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE typically involves the introduction of the adamantane group into an oxathiolane framework. One common method involves the reaction of adamantane derivatives with suitable sulfur and oxygen-containing reagents under controlled conditions. For instance, the reaction of adamantane with sulfur dioxide and an oxidizing agent can yield the desired oxathiolane compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and improve efficiency. The use of catalysts and specific reaction conditions can also play a crucial role in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the oxathiolane ring.

    Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the adamantane core .

Scientific Research Applications

4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to penetrate biological membranes, while the oxathiolane ring can interact with various enzymes and proteins. These interactions can lead to the inhibition of viral replication or the disruption of microbial cell walls, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral compound with a similar adamantane core.

    Rimantadine: Another antiviral agent that shares structural similarities with amantadine.

    Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane structure.

Uniqueness

4-(ADAMANTAN-1-YL)-1,2-OXATHIOLANE-2,2-DIONE is unique due to the presence of the oxathiolane ring, which imparts distinct chemical properties not found in other adamantane derivatives.

Properties

Molecular Formula

C13H20O3S

Molecular Weight

256.36 g/mol

IUPAC Name

4-(1-adamantyl)oxathiolane 2,2-dioxide

InChI

InChI=1S/C13H20O3S/c14-17(15)8-12(7-16-17)13-4-9-1-10(5-13)3-11(2-9)6-13/h9-12H,1-8H2

InChI Key

IRFFHCFBVIKSHT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4COS(=O)(=O)C4

Origin of Product

United States

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